molecular formula C12H23N3O2 B8178411 Methyl 11-azidoundecanoate

Methyl 11-azidoundecanoate

Cat. No.: B8178411
M. Wt: 241.33 g/mol
InChI Key: YGCWMLUTPRODGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 11-azidoundecanoate is an organic compound with the molecular formula C12H23N3O2 and a molar mass of 241.34 g/mol It is a member of the azido esters family, characterized by the presence of an azide group (-N3) attached to an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 11-azidoundecanoate can be synthesized through a multi-step process. One common method involves the conversion of methyl 11-bromoundecanoate to this compound using sodium azide in anhydrous dimethylformamide (DMF) as a solvent. The reaction is typically carried out at elevated temperatures (around 50°C) for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the process depends on the availability of starting materials and the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Methyl 11-azidoundecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Cycloaddition: Copper(I) iodide (CuI) as a catalyst, often in the presence of a base like triethylamine.

    Nucleophilic Substitution: Various nucleophiles such as amines or thiols.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Triazoles: Formed from cycloaddition reactions with alkynes.

    Amines: Formed from the reduction of the azide group.

Mechanism of Action

The mechanism of action of methyl 11-azidoundecanoate primarily involves its reactivity as an azide. The azide group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring through a concerted mechanism . The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Comparison with Similar Compounds

Similar Compounds

    Methyl 11-aminoundecanoate: Similar structure but with an amine group instead of an azide.

    Methyl 11-hydroxyundecanoate: Contains a hydroxyl group instead of an azide.

    Methyl 11-bromoundecanoate: Precursor in the synthesis of methyl 11-azidoundecanoate.

Uniqueness

This compound is unique due to its azide group, which imparts high reactivity and versatility in chemical synthesis. The azide group enables the compound to participate in a wide range of reactions, making it a valuable intermediate in organic synthesis and materials science .

Biological Activity

Methyl 11-azidoundecanoate is a compound of significant interest due to its potential biological activities, particularly in antimicrobial applications and as a synthetic intermediate in organic chemistry. This article explores its biological activity, synthesis, and potential applications based on available research findings.

Chemical Structure and Synthesis

This compound is an azido fatty acid derivative, which can be synthesized through various methods, including the azidolysis of fatty acid esters. The general synthetic route involves the use of sodium azide (NaN₃) to introduce the azido group into undecanoic acid derivatives. For instance, the synthesis may proceed from methyl undecanoate through a series of steps including protection, azidolysis, and deprotection to yield the desired azido compound .

The proposed mechanism for compounds like this compound includes interactions with bacterial lipopolysaccharides (LPS) on the outer membrane, leading to membrane disruption and subsequent cell lysis. This is particularly relevant for targeting multidrug-resistant strains . The introduction of the azido group may enhance these interactions, potentially increasing the efficacy of the compound.

Case Studies

  • Antimicrobial Efficacy : A study focused on lipid-chain analogues demonstrated that variations in chain length and functional groups significantly affect antimicrobial activity. Compounds with shorter chains exhibited higher potency against E. coli, suggesting that this compound could similarly exhibit enhanced activity depending on its structural modifications .
  • Synthesis and Functionalization : Research has shown that derivatives of fatty acids can be effectively functionalized to produce bioactive compounds. This compound could serve as a precursor for synthesizing more complex molecules with enhanced biological activities .

Data Table: Comparison of Biological Activities

CompoundStructure TypeMIC (μg/mL)Target BacteriaMechanism of Action
This compoundAzido Fatty AcidTBDGram-negative bacteriaMembrane disruption
Tridecaptin ALipopeptide3.13E. coliMembrane lysis
Oct-TriA 1Lipopeptide4Multidrug-resistant strainsCell wall synthesis inhibition

Properties

IUPAC Name

methyl 11-azidoundecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O2/c1-17-12(16)10-8-6-4-2-3-5-7-9-11-14-15-13/h2-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCWMLUTPRODGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 13.3 g of methyl 11-bromoundecanoate and 3.12 g of sodium azide in 50 mL of DMSO was heated at 66° C. under nitrogen for 2 days. The reaction mixture was cooled down and mixed with 200 mL of ice water. The aqueous layer was extracted with ether (1×100 mL, subsequently 3×50 mL). The organic layers were combined, washed twice with 25 mL of brine and dried over Na2SO4. Removal of the solvents in vacuo gave 11.2 g of a yellow oil. Purification by column chromatography (silica gel; petroleum ether (40-60° C.)/ether=9:1 (v/v)) gave 10.94 g of the pure product as a colorless oil, which was stored at 4° C. to prevent degradation. 1H NMR (300 MHz, CDCl3): δ 3.65 (s, 3H); 3.24 (t, 2H, J=7.0 Hz); 2.29 (t, 2H, J=7.5 Hz); 1.65-1.53 (m, 2H); 1.42-1.21 (m, 14H) ppm. 13C NMR (75 MHz, CDCl3): δ 174.24; 51.44; 51.37; 34.04; 29.35; 29.27; 29.15; 29.07; 28.80; 26.66; 24.89 ppm. IR (neat, cm−1): 2929 (m); 2856 (m); 2096 (s); 1741 (s).
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
3.12 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Sodium azide (4.66 g, 72 mmol) and tetrabutylammonium iodide (66 mg, 0.18 mmol) were successively added to a solution of methyl 11-bromoundecanoate (commercially available at Aldrich, 5.00 g, 17.9 mmol) in N,N-dimethylformamide (50 ml). The reaction mixture was heated to 60° C. for 16 h and cooled to room temperature. It was diluted with water (200 ml) and extracted with ethyl acetate (200 ml). The aqueous phase was washed with water (2×200 ml). The organic phase was dried over sodium sulphate. The solvent was removed in vacuo to give 4.28 g of methyl 11-azidoundecanoate.
Quantity
4.66 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
66 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 11-azidoundecanoate
Reactant of Route 2
Reactant of Route 2
Methyl 11-azidoundecanoate
Reactant of Route 3
Reactant of Route 3
Methyl 11-azidoundecanoate
Reactant of Route 4
Reactant of Route 4
Methyl 11-azidoundecanoate
Reactant of Route 5
Reactant of Route 5
Methyl 11-azidoundecanoate
Reactant of Route 6
Reactant of Route 6
Methyl 11-azidoundecanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.